4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride
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Overview
Description
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride is an organic compound that features both an amino group and a hydroxyl group attached to a heptadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of hepta-1,6-diene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the amino group to the diene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product would be a ketone or aldehyde.
Reduction: The major product would be an alkylamine.
Substitution: The major products would depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol
- 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol acetate
- 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol phosphate
Uniqueness
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity. This makes it distinct from other similar compounds that may have different counterions or functional group modifications.
Properties
IUPAC Name |
4-(1-aminoethyl)hepta-1,6-dien-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-4-6-9(11,7-5-2)8(3)10;/h4-5,8,11H,1-2,6-7,10H2,3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOFOOUSBXHJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC=C)(CC=C)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787314 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1047620-84-7 |
Source
|
Record name | 1,6-Heptadien-4-ol, 4-(1-aminoethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1047620-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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